Ethyl 4-quinazolone-2-carboxylate

Beschreibung

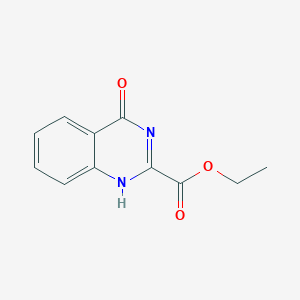

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 4-oxo-3H-quinazoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-16-11(15)9-12-8-6-4-3-5-7(8)10(14)13-9/h3-6H,2H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCAWNQKVVTNFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303655 | |

| Record name | Ethyl 4-oxo-1,4-dihydroquinazoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658273 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

29113-33-5 | |

| Record name | 29113-33-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-oxo-1,4-dihydroquinazoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the Quinazolone Scaffold

An In-depth Technical Guide to Ethyl 4-Quinazolone-2-carboxylate: Properties, Synthesis, and Applications

The quinazolinone ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2][3] This heterocyclic scaffold is present in numerous natural products and synthetic compounds, exhibiting a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antihypertensive properties.[3][4] Within this important class of molecules, this compound (also known as Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate) serves as a pivotal building block and a highly versatile intermediate.[5][6] Its strategic placement of an ester functional group on the core quinazolone structure allows for extensive chemical modification, making it an invaluable precursor for the synthesis of complex, biologically active molecules and novel therapeutic agents.[7] This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and key applications for professionals in chemical research and drug development.

Part 1: Core Chemical and Physical Properties

This compound is a stable, white crystalline powder under standard conditions.[5] Its core structure consists of a fused benzene and pyrimidinone ring, with an ethyl ester substituent at the 2-position. This arrangement of functional groups dictates its solubility, reactivity, and spectroscopic characteristics.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below for quick reference. These values are compiled from various chemical suppliers and databases, representing typical specifications for a research-grade compound.

| Property | Value | Source(s) |

| CAS Number | 29113-33-5 | [5][8] |

| Molecular Formula | C₁₁H₁₀N₂O₃ | [5][8][9] |

| Molecular Weight | 218.21 g/mol | [8][9] |

| Appearance | White to off-white powder/crystal | [5][10][11] |

| Melting Point | 189-195 °C | [5][12] |

| Purity | ≥97% (typically >98% by HPLC) | [5][10] |

| IUPAC Name | ethyl 4-oxo-3H-quinazoline-2-carboxylate | [6][13] |

| InChI Key | BMCAWNQKVVTNFP-UHFFFAOYSA-N | [6] |

| Solubility | Soluble in acetone and alcohol; slightly soluble in water.[2] A measured solubility of >32.7 µg/mL at pH 7.4 has been reported.[13] | [2][13] |

| Storage Conditions | Store at 0-8 °C, sealed in a dry environment. | [5][14] |

Spectroscopic Profile

While full spectra are best consulted directly from spectral databases, the expected characteristics are as follows:

-

¹H NMR: The proton NMR spectrum would characteristically show signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and four distinct signals in the aromatic region (typically between 7.5 and 8.5 ppm) corresponding to the protons on the benzene ring. A broad singlet for the N-H proton would also be expected.

-

¹³C NMR: The carbon spectrum would show signals for the ethyl ester carbons, the carbonyl carbons (one for the ester and one for the amide in the ring), and the aromatic and heterocyclic carbons.

-

IR Spectroscopy: The infrared spectrum is distinguished by strong absorption bands corresponding to the C=O stretching vibrations of the amide (around 1680 cm⁻¹) and the ester (around 1740 cm⁻¹). N-H stretching bands would also be visible around 3200 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion peak [M]+ or protonated peak [M+H]+ corresponding to its molecular weight (m/z ≈ 218 or 219).

Spectroscopic data for this compound can be found in chemical databases such as ChemicalBook.[15]

Part 2: Synthesis and Reactivity

The synthesis of this compound is well-established, offering a reliable pathway for researchers to access this key intermediate. Its reactivity is centered around the ester functionality and the N-H group of the pyrimidinone ring.

Primary Synthesis Pathway: Condensation and Cyclization

The most common and efficient synthesis involves a one-pot condensation reaction between an anthranilamide derivative and a source of the C2-ester moiety, such as diethyl oxalate or ethyl cyanoformate.[7][12] The reaction proceeds via an initial acylation of the aniline nitrogen, followed by an intramolecular cyclization and dehydration to form the stable quinazolone ring.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. jk-sci.com [jk-sci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 4-喹唑啉酮-2-甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate [cymitquimica.com]

- 10. This compound | 29113-33-5 | TCI AMERICA [tcichemicals.com]

- 11. This compound | 29113-33-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. This compound | 29113-33-5 [chemicalbook.com]

- 13. Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate | C11H10N2O3 | CID 135437466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chiralen.com [chiralen.com]

- 15. This compound(29113-33-5) 1H NMR spectrum [chemicalbook.com]

Structure Elucidation of Ethyl 4-quinazolone-2-carboxylate: A Multi-Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-quinazolone-2-carboxylate is a pivotal heterocyclic scaffold in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of a wide array of bioactive molecules.[1][2] Its utility in drug discovery, particularly in oncology and neurology, necessitates an unambiguous and robust methodology for its structural verification.[1] This guide provides a comprehensive, field-proven workflow for the complete structure elucidation of this compound. Moving beyond a simple recitation of data, we delve into the causality behind experimental choices, integrating mass spectrometry, infrared and UV-Visible spectroscopy, and advanced multi-dimensional nuclear magnetic resonance techniques. Each protocol is presented as a self-validating system, ensuring researchers can confidently confirm the identity, purity, and structural integrity of this critical building block.

The Strategic Imperative: An Integrated Analytical Workflow

The unambiguous determination of a molecular structure is never reliant on a single analytical technique. Instead, it is a process of convergent evidence, where orthogonal methods provide complementary pieces of a puzzle.[3][4] For a molecule like this compound, with its distinct functional groups and aromatic system, a multi-spectroscopic approach is essential. Mass spectrometry provides the foundational data of molecular weight and formula, infrared spectroscopy identifies the functional groups present, and nuclear magnetic resonance (NMR) spectroscopy meticulously maps the atomic connectivity.

The logical flow of this process is critical. We begin with a broad confirmation of molecular formula and proceed to increasingly granular levels of structural detail, with each step validating the last.

Caption: High-level workflow for structure elucidation.

Physicochemical Properties

A preliminary characterization provides the baseline for all subsequent analyses.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀N₂O₃ | [1][5] |

| Molecular Weight | 218.21 g/mol | [1][5] |

| CAS Number | 29113-33-5 | [1][6] |

| Appearance | White to off-white powder/crystal | [1][2] |

| Melting Point | 189-195 °C | [1][7] |

Part I: Foundational Analysis - Mass Spectrometry

Expertise & Rationale: Mass spectrometry (MS) is the first logical step as it provides the most fundamental piece of information: the molecular weight of the compound.[3][8] This immediately validates the success of the synthesis and rules out a vast number of potential side products. We select Electron Impact (EI) ionization for its ability to generate reproducible fragmentation patterns, which offer initial clues about the molecule's substructures.

Expected Data: Molecular Ion and Formula Confirmation

The molecular formula C₁₁H₁₀N₂O₃ predicts a monoisotopic mass of 218.0691 Da. High-resolution mass spectrometry (HRMS) should confirm this value within a low ppm error margin. The presence of two nitrogen atoms dictates that the molecular ion will have an even m/z value, consistent with the Nitrogen Rule.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce approximately 0.1 mg of the solid sample into the mass spectrometer using a direct insertion probe.

-

Instrumentation: Utilize a mass spectrometer with an EI ion source.

-

Ionization: The sample is vaporized by heating the probe, and the resulting gaseous molecules are bombarded with a 70 eV electron beam.[8][9]

-

Data Acquisition: Scan a mass range of m/z 40-300 to capture the molecular ion and key fragments.

Data Presentation: Key Ions and Fragments

| m/z (Proposed) | Ion Identity | Mechanistic Rationale |

| 218 | [M]⁺ | Molecular Ion |

| 190 | [M - CO]⁺ | Loss of carbon monoxide from the quinazolone ring |

| 173 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester (alpha-cleavage) |

| 145 | [M - CO₂CH₂CH₃]⁺ | Loss of the entire ethyl carboxylate group |

| 119 | [C₈H₅N₂]⁺ | Further fragmentation of the quinazolone core |

Part II: Functional Group Fingerprinting - FT-IR Spectroscopy

Expertise & Rationale: With the molecular formula established, FT-IR spectroscopy serves to rapidly confirm the presence of the key functional groups.[8] Its diagnostic power lies in identifying the characteristic vibrational frequencies of the amide carbonyl, the ester carbonyl, the aromatic rings, and the N-H bond, providing a unique "fingerprint" of the molecule.

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: Grind 1-2 mg of the sample with ~150 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.[8][10]

-

Pellet Formation: Transfer the powder to a pellet press and apply 7-10 tons of pressure to form a translucent disc.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum, typically scanning from 4000 to 400 cm⁻¹.[8][10]

Data Presentation: Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3200-3050 | N-H Stretch | Amide N-H in quinazolone ring |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2980-2850 | C-H Stretch | Aliphatic C-H (ethyl group) |

| ~1735 | C=O Stretch | Ester carbonyl |

| ~1680 | C=O Stretch | Amide carbonyl (lactam) |

| ~1610, 1560, 1480 | C=C & C=N Stretch | Quinazoline ring system |

| ~1250 | C-O Stretch | Ester C-O bond |

Part III: The Definitive Map - NMR Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for unambiguous structure elucidation, providing a detailed map of the carbon-hydrogen framework.[4] We begin with 1D experiments (¹H and ¹³C) to inventory the atoms in their electronic environments and then employ 2D correlation experiments to definitively establish their connectivity. The choice of a deuterated solvent like DMSO-d₆ is strategic, as its polarity ensures good solubility and its characteristic residual peaks are well-separated from the analyte signals.[11]

Experimental Protocol: NMR Sample Preparation

-

Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of DMSO-d₆ in a 5 mm NMR tube.[8][11]

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.[9][10]

-

Referencing: Calibrate chemical shifts (δ) to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[9][11]

Data Presentation: ¹H NMR (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.8 | broad singlet | 1H | NH | Deshielded, exchangeable amide proton. |

| ~8.20 | doublet | 1H | H-5 | Per-deshielded by the adjacent amide carbonyl. |

| ~7.90 | triplet | 1H | H-7 | Aromatic proton coupled to H-6 and H-8. |

| ~7.75 | doublet | 1H | H-8 | Aromatic proton ortho to nitrogen. |

| ~7.60 | triplet | 1H | H-6 | Aromatic proton coupled to H-5 and H-7. |

| ~4.45 | quartet | 2H | -O-CH₂ -CH₃ | Methylene protons adjacent to both an oxygen and a methyl group. |

| ~1.40 | triplet | 3H | -O-CH₂-CH₃ | Methyl protons coupled to the adjacent methylene group. |

Data Presentation: ¹³C NMR (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162.5 | Ester C =O | Typical chemical shift for an ester carbonyl carbon. |

| ~160.0 | Amide C =O (C-4) | Carbonyl carbon in a six-membered lactam ring. |

| ~148.0 | C-8a | Aromatic quaternary carbon adjacent to nitrogen. |

| ~145.0 | C -2 | Carbon attached to two nitrogens and the ester group. |

| ~135.0 | C-7 | Aromatic CH carbon. |

| ~127.5 | C-5 | Aromatic CH carbon. |

| ~127.0 | C-6 | Aromatic CH carbon. |

| ~122.0 | C-4a | Aromatic quaternary carbon fused to the benzene ring. |

| ~118.0 | C-8 | Aromatic CH carbon. |

| ~63.0 | -O-CH₂ -CH₃ | Methylene carbon attached to oxygen. |

| ~14.0 | -O-CH₂-CH₃ | Aliphatic methyl carbon. |

Advanced Confirmation: 2D NMR Correlation

While 1D NMR provides a strong hypothesis, 2D NMR provides irrefutable proof of connectivity.

-

COSY (COrrelation SpectroscopY): This experiment confirms ¹H-¹H coupling networks. We expect to see a clear correlation between the quartet at ~4.45 ppm and the triplet at ~1.40 ppm, confirming the ethyl fragment. We would also see correlations between the adjacent aromatic protons (H-5 with H-6, H-6 with H-7, H-7 with H-8).

-

HSQC (Heteronuclear Single Quantum Coherence): This maps each proton directly to the carbon it is attached to, confirming the assignments made in the 1D tables.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the molecular puzzle. It shows correlations between protons and carbons that are 2 or 3 bonds away.[11]

Caption: Key HMBC correlations confirming the molecular assembly.

Part IV: Electronic Transitions - UV-Visible Spectroscopy

Expertise & Rationale: UV-Vis spectroscopy provides information about the electronic structure and extent of conjugation within the molecule.[12][13] The quinazolone core is a significant chromophore, and its UV spectrum is characterized by distinct absorption bands corresponding to π → π* and n → π* electronic transitions.[14]

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (~10⁻⁵ M) in a UV-transparent solvent such as methanol or acetonitrile.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Data Acquisition: Record the absorbance spectrum from 200 to 500 nm, using the pure solvent as a blank.

Expected Data

The spectrum is expected to show two main absorption bands:

-

~240-300 nm: A strong band attributed to π → π* transitions within the aromatic quinazolone system.[12]

-

~310-330 nm: A weaker band at a longer wavelength resulting from n → π* transitions, likely involving the non-bonding electrons on the nitrogen and oxygen atoms.[12][14] A reported λmax in methanol is 297 nm.[7]

Final Synthesis: Convergent Structural Proof

The structure of this compound is confirmed by the total convergence of evidence from these orthogonal techniques.

Caption: Integration of all spectroscopic data leads to the final structure.

The process is as follows:

-

MS confirms the molecular formula C₁₁H₁₀N₂O₃ and molecular weight of 218.

-

FT-IR validates the presence of the essential ester, amide, and N-H functional groups.

-

¹H and ¹³C NMR provide a complete count of all hydrogen and carbon atoms in their unique chemical environments, perfectly matching the proposed structure.

-

COSY and HSQC confirm the individual spin systems (ethyl group, aromatic ring) and H-C attachments.

-

HMBC provides the definitive, non-negotiable proof by connecting the disparate fragments (the ethyl carboxylate group to C-2 of the quinazolone ring, and the N-H proton to key carbons C-2, C-4, and C-8a), leaving no ambiguity in the final structure.

This rigorous, multi-faceted approach ensures the highest level of confidence in the structural identity of this compound, a standard required for its application in research and development.

References

-

Title: UV-Visible spectra of selected quinazoline derivatives in acetonitrile... Source: ResearchGate URL: [Link]

-

Title: UV-vis spectrum of Quinazolinone (QNZ) 1, QNZ 1-AgNPs (a). QNZ 2, QNZ 2-AgNPs (b)... Source: ResearchGate URL: [Link]

-

Title: Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies Source: PMC - PubMed Central URL: [Link]

-

Title: (A) UV-vis absorption spectra of quinazoline-chalcone 14g and (B)... Source: ResearchGate URL: [Link]

-

Title: Novel 4(3H)Quinazolinones Based Azo Dyes: Synthesis, Investigations, Solvatochromic UV–Vis Absorption, Antioxidant and Biological Assessments Source: Semantic Scholar URL: [Link]

-

Title: Molecular Structure Characterisation and Structural Elucidation Source: Intertek URL: [Link]

-

Title: General procedure for the preparation of 1-18 Source: Royal Society of Chemistry URL: [Link]

-

Title: Figure 4: FTIR Spectrum for compound (11). Source: ResearchGate URL: [Link]

-

Title: Ethyl 4H-Pyran-4-one-2-carboxylate Source: MDPI URL: [Link]

-

Title: Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities Source: PMC - NIH URL: [Link]

-

Title: Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy Source: Geochimica et Cosmochimica Acta URL: [Link]

-

Title: Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity Source: Semantic Scholar URL: [Link]

-

Title: FT-IR spectral data of quinazoline-4-ones Source: ResearchGate URL: [Link]

-

Title: Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches Source: NIH URL: [Link]

-

Title: Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry Source: YouTube URL: [Link]

-

Title: Structural elucidation of compounds using different types of spectroscopic techniques Source: Journal of Chemical and Pharmaceutical Sciences URL: [Link]

-

Title: Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino] - Der Pharma Chemica Source: Der Pharma Chemica URL: [Link]

-

Title: Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210) Source: University College Dublin URL: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 29113-33-5 | TCI AMERICA [tcichemicals.com]

- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 4. jchps.com [jchps.com]

- 5. エチル 4-キナゾロン-2-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound 97 29113-33-5 [sigmaaldrich.com]

- 7. This compound | 29113-33-5 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. myneni.princeton.edu [myneni.princeton.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Ethyl 4-quinazolone-2-carboxylate from Anthranilamide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of Ethyl 4-quinazolone-2-carboxylate, a pivotal intermediate in medicinal chemistry. The synthesis is achieved through a robust and efficient one-pot cyclocondensation reaction between anthranilamide and diethyl oxalate. This document elucidates the underlying reaction mechanism, offers a detailed, step-by-step experimental procedure, and summarizes critical process parameters. Designed for researchers, chemists, and professionals in drug development, this guide emphasizes the causality behind experimental choices to ensure reproducibility and high yield. All methodologies are grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of the 4-Quinazolone Scaffold

The quinazoline ring system, particularly the 4(3H)-one core, is a privileged scaffold in medicinal chemistry and pharmacology.[1][2] This bicyclic heterocycle, formed by the fusion of a benzene ring and a pyrimidine ring, is a structural component in over 200 naturally occurring alkaloids and a vast number of synthetic compounds.[1] The stability and versatile reactivity of the quinazolinone nucleus have made it a cornerstone for the development of therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, antibacterial, and antiviral properties.[3][4][5]

One of the most renowned drugs featuring this core is Methaqualone, known for its sedative-hypnotic effects.[1] More recently, quinazoline derivatives like Gefitinib and Erlotinib have been developed as targeted cancer therapies (tyrosine kinase inhibitors), underscoring the scaffold's contemporary relevance in drug discovery.[3]

This compound (CAS No. 29113-33-5) is a particularly valuable derivative.[6][7] Its ester functionality at the C-2 position serves as a versatile chemical handle, allowing for further molecular elaboration to build more complex, biologically active molecules.[8][9] This guide details a reliable and scalable one-pot synthesis of this key intermediate from readily available starting materials.[6][8]

The Synthetic Pathway: A Mechanistic Perspective

The synthesis of this compound is achieved through the thermal cyclocondensation of anthranilamide (2-aminobenzamide) with diethyl oxalate. This reaction proceeds without a catalyst and is driven by heat, culminating in the formation of the stable heterocyclic ring system.

Overall Reaction Scheme:

Figure 1. Cyclocondensation of Anthranilamide with Diethyl Oxalate.

2.1 Step-by-Step Mechanism

The reaction mechanism involves two key stages: an initial nucleophilic acyl substitution followed by an intramolecular cyclization and dehydration.

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the aromatic amino group (-NH2) of anthranilamide on one of the electrophilic ester carbonyl carbons of diethyl oxalate. The aromatic amine is more nucleophilic than the amide (-CONH2) nitrogen, directing the initial reaction to this site.

-

Formation of the Acyl Intermediate: This attack forms a tetrahedral intermediate which then collapses, eliminating a molecule of ethanol (EtOH) to yield an open-chain N-acyl anthranilamide intermediate, ethyl 2-((2-carbamoylphenyl)amino)-2-oxoacetate.

-

Intramolecular Cyclization: Under thermal conditions, the nitrogen atom of the primary amide group of the intermediate attacks the remaining ester carbonyl carbon. This intramolecular nucleophilic attack is the key ring-closing step.

-

Dehydration and Aromatization: A second tetrahedral intermediate is formed, which subsequently eliminates another molecule of ethanol. This dehydration step results in the formation of the stable, fused 4-quinazolone ring system. Tautomerization of the resulting enol form to the more stable keto form of the quinazolone ring completes the synthesis.

Experimental Protocol: A Validated One-Pot Synthesis

This protocol describes a reliable method for the synthesis of this compound. The procedure is designed to be self-validating by ensuring complete reaction and straightforward product isolation.

3.1 Materials and Reagents

| Reagent/Material | CAS No. | M.W. ( g/mol ) | M.P. (°C) | Notes |

| Anthranilamide | 88-68-6 | 136.15 | 109-111 | Starting Material |

| Diethyl Oxalate | 95-92-1 | 146.14 | -41 | Reagent & Solvent |

| Ethanol (Absolute) | 64-17-5 | 46.07 | -114 | Recrystallization Solvent |

3.2 Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Thermometer

-

Buchner funnel and filtration flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Rotary evaporator (optional)

3.3 Reaction Workflow Diagram

The following diagram outlines the complete experimental workflow, from initial setup to final product characterization.

Caption: Experimental workflow for the synthesis of this compound.

3.4 Step-by-Step Procedure

-

Reagent Charging: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add anthranilamide (5.0 g, 36.7 mmol). To this, add an excess of diethyl oxalate (26.8 g, 24 mL, 183.6 mmol).

-

Rationale: Diethyl oxalate serves as both a reactant and the reaction solvent, obviating the need for an additional high-boiling solvent. Using it in excess ensures the reaction goes to completion.

-

-

Apparatus Setup: Attach a reflux condenser to the flask and place the assembly in a heating mantle on a magnetic stir plate. Ensure a gentle flow of cooling water through the condenser.

-

Reaction Execution: Begin stirring and heat the mixture to a gentle reflux. The reaction temperature should be maintained around 180-185 °C.

-

Rationale: The high temperature provides the necessary activation energy for both the initial acylation and the subsequent intramolecular cyclization and dehydration steps.

-

-

Reaction Monitoring: Maintain the reflux for 2 to 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), though it is generally robust enough to run for a fixed time. A successful reaction is often indicated by the formation of a precipitate as the product is less soluble in diethyl oxalate than the starting material.

-

Product Isolation: After the reaction period, turn off the heat and allow the mixture to cool to room temperature. As the mixture cools, the product will begin to precipitate. To ensure maximum precipitation, add 20-30 mL of cold absolute ethanol and stir for 15 minutes.

-

Rationale: The product has low solubility in cold ethanol, making it an effective solvent for precipitation and for washing away unreacted diethyl oxalate and the ethanol byproduct.

-

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with two portions of cold absolute ethanol (15 mL each) to remove any residual impurities.

-

Purification: For higher purity, the crude product can be recrystallized from hot absolute ethanol. Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Filter the purified crystals.

-

Drying and Characterization: Dry the final product in a vacuum oven at 60-70 °C to a constant weight. The identity and purity of the white to off-white solid should be confirmed by measuring its melting point and using spectroscopic methods (IR, NMR, MS).[10]

Process Parameters and Data Summary

The following table summarizes the key quantitative data for the described protocol.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| Anthranilamide | 5.0 (1.0 eq) | g | Limiting Reagent |

| Diethyl Oxalate | 26.8 (5.0 eq) | g | Reactant and Solvent |

| Conditions | |||

| Reaction Temperature | 180 - 185 | °C | Reflux Temperature |

| Reaction Time | 2 - 3 | hours | |

| Yield & Product Data | |||

| Theoretical Yield | 8.01 | g | Based on Anthranilamide |

| Typical Actual Yield | 6.8 - 7.4 | g | 85-92% |

| Molecular Formula | C₁₁H₁₀N₂O₃ | [7] | |

| Molecular Weight | 218.21 | g/mol | [7] |

| Appearance | White to off-white powder | [9] | |

| Melting Point | 189 - 193 | °C | [7] |

Conclusion and Future Outlook

The one-pot cyclocondensation of anthranilamide and diethyl oxalate provides a highly efficient, scalable, and straightforward route to this compound. The protocol is robust, high-yielding, and avoids the use of catalysts or complex workup procedures. The resulting product is a crucial synthetic intermediate, and its versatile ester handle allows for extensive derivatization. This enables its use as a foundational building block in the synthesis of a new generation of quinazolone-based therapeutic agents, driving forward research in oncology, neuropharmacology, and infectious diseases.

References

-

OmicsOnline. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Available at: [Link]

-

MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Available at: [Link]

-

Journal of Pharmaceutical Negative Results. (2022). The Medicinal Functionality of Quinazolines. Available at: [Link]

-

Organic Chemistry Portal. (2013). One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes. Available at: [Link]

-

National Institutes of Health (NIH). (2021). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Available at: [Link]

-

National Institutes of Health (NIH). (2020). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. Available at: [Link]

-

ResearchGate. (2020). One‐pot synthesis of quinazolin‐4(3H)‐ones. Available at: [Link]

-

MDPI. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Available at: [Link]

-

ResearchGate. (2023). Medicinal chemistry of some marketed quinazolin/-es/-ones as medicines. Available at: [Link]

-

ACS Publications. (2019). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. Available at: [Link]

-

IJRPS. (2012). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. Available at: [Link]

-

Amerigo Scientific. This compound (97%). Available at: [Link]

-

RSC Publishing. (2020). Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents. Available at: [Link]

-

ResearchGate. (2005). Reactions of ethyl oxamate and dialkyl oxalates with anthranilic acid derivatives. Available at: [Link]

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. pnrjournal.com [pnrjournal.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 7. This compound 97 29113-33-5 [sigmaaldrich.com]

- 8. This compound | 29113-33-5 [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. jpsr.pharmainfo.in [jpsr.pharmainfo.in]

An In-Depth Technical Guide to the Physical Properties of Ethyl 4-quinazolone-2-carboxylate

Introduction: The Quinazolone Core in Modern Chemistry

Ethyl 4-quinazolone-2-carboxylate is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science.[1] Its rigid, fused-ring structure, comprised of a benzene ring fused to a pyrimidine ring, serves as a privileged scaffold in drug discovery.[2][3] This molecule is not merely a synthetic curiosity; it is a critical starting material and key intermediate for a range of bioactive molecules, including analogues of the potent antitumor agent luotonin A and novel anti-inflammatory drugs.[4][5]

For researchers in drug development and chemical synthesis, a thorough understanding of the physical properties of this compound is paramount. These properties—from melting point and solubility to spectroscopic and crystallographic data—govern everything from reaction kinetics and purification strategies to formulation, bioavailability, and solid-state stability. This guide provides an in-depth analysis of these core characteristics, grounded in experimental data and established analytical protocols, to empower scientists in their research endeavors.

Core Physicochemical & Handling Properties

The foundational data for any chemical compound begins with its identity, appearance, and stability. This compound is typically supplied as a white to off-white crystalline powder.[4] Its stability under standard laboratory conditions is high, though proper storage is crucial for maintaining purity.

Expert Insight: The lactam (amide) functionality within the quinazolone ring system, combined with the ester group, makes the molecule susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures. Therefore, for long-term integrity, storage at reduced temperatures (0-8 °C) in a dry environment is recommended.[1][6]

Table 1: Key Physicochemical Identifiers for this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 29113-33-5 | [1][4] |

| Molecular Formula | C₁₁H₁₀N₂O₃ | [1][7] |

| Molecular Weight | 218.21 g/mol | [1][7] |

| Appearance | White to almost white powder/crystal | [4][8] |

| Purity (Typical) | ≥97-98% (by HPLC) | [1][4] |

| Storage Conditions | Store at 0-8 °C, sealed in dry conditions | [1][6] |

| Synonyms | Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate, 4-Quinazolone-2-carboxylic acid ethyl ester |[1][4] |

Thermal Analysis: Melting Point as a Purity Indicator

The melting point is a critical thermal property that provides a rapid assessment of a compound's purity. For a crystalline solid, a sharp melting range is indicative of high purity, whereas a broad or depressed range often suggests the presence of impurities.

Expert Insight: The relatively high melting point of this compound is attributed to the planar quinazolone core, which allows for efficient crystal packing and strong intermolecular interactions, including hydrogen bonding via the N-H proton and dipole-dipole interactions from the carbonyl groups.

Table 2: Reported Melting Point for this compound

| Reported Melting Point (°C) | Source(s) |

|---|---|

| 192-195 °C | [1] |

| 190.0-194.0 °C | [4] |

Protocol: Capillary Melting Point Determination

This protocol describes a standard, reliable method for verifying the melting point and purity of a sample.

-

Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube (sealed at one end) into the powder. Invert the tube and tap its sealed end gently on a hard surface to pack the powder down. Repeat until a packed column of 2-3 mm is achieved.

-

Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Measurement:

-

Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting range (approx. 170 °C).

-

Once the temperature is within 20 °C of the expected melting point, reduce the ramp rate to 1-2 °C/min. This slow rate is critical for accurately observing the melting transition.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last crystal melts (T₂).

-

-

Reporting: The melting point is reported as the range T₁ - T₂.

Caption: Workflow for determining melting point via the capillary method.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous structural fingerprint of the molecule, confirming its identity and revealing details about its chemical environment.

UV-Visible Spectroscopy

The quinazolone ring system is a potent chromophore. UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within the molecule, which is useful for quantitative analysis and for monitoring reactions.

-

Causality: This absorption peak corresponds to π → π* transitions within the conjugated aromatic system of the quinazolone core. The position and intensity of this peak are sensitive to solvent polarity and pH.

Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The spectrum of this compound is characterized by several strong, diagnostic absorption bands.

Expert Insight: The position of the amide C=O stretch is particularly informative. In the solid state, its frequency can be lowered due to intermolecular hydrogen bonding. Comparing solid-state (e.g., KBr pellet) and solution-phase (e.g., in CHCl₃) spectra can provide insights into these interactions.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~3200-3050 | N-H | Stretching (H-bonded) |

| ~3050-3000 | Aromatic C-H | Stretching |

| ~2980-2850 | Aliphatic C-H | Stretching (ethyl group) |

| ~1735-1720 | C=O (Ester) | Stretching |

| ~1685-1670 | C=O (Amide/Lactam) | Stretching (Quinazolone C4=O) |

| ~1620-1600 | C=N & Aromatic C=C | Stretching |

| ~1250-1200 | C-O (Ester) | Asymmetric Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for complete structural elucidation in solution. While specific, verified spectra are proprietary, the expected chemical shifts and coupling patterns can be reliably predicted based on the molecular structure.[11]

-

¹H NMR:

-

Ethyl Group: A triplet integrating to 3H around δ 1.4 ppm (–CH₃) and a quartet integrating to 2H around δ 4.5 ppm (–O–CH₂–). The coupling constant (J) between them would be ~7 Hz.

-

Aromatic Protons: A complex multiplet pattern between δ 7.5-8.5 ppm, integrating to 4H. The proton at the C5 position is often the most deshielded due to the anisotropic effect of the adjacent C4 carbonyl group.

-

Amide Proton: A broad singlet, typically downfield (> δ 10 ppm), corresponding to the N3-H proton.[12] Its position can be concentration-dependent and it is exchangeable with D₂O.

-

-

¹³C NMR:

-

Carbonyls: Two signals in the downfield region (δ 160-175 ppm), corresponding to the ester and amide C=O carbons.

-

Aromatic/Heterocyclic Carbons: Multiple signals between δ 115-150 ppm.

-

Ethyl Group: Two aliphatic signals, one around δ 62 ppm (–O–C H₂–) and one around δ 14 ppm (–C H₃).

-

Mass Spectrometry (MS)

MS provides the exact molecular weight and offers structural clues through fragmentation analysis. For a compound like this, Electrospray Ionization (ESI) is a common method.

-

Expected Molecular Ion Peak: [M+H]⁺ at m/z 219.0715 (Calculated for C₁₁H₁₁N₂O₃⁺).

-

Key Fragmentation Pathways: Common fragmentation would involve the neutral loss of ethylene (–28 Da) from the ethyl group or the loss of the ethoxy radical (–45 Da).

Solubility Profile

Solubility is a critical parameter for any compound intended for biological screening or formulation. It dictates how a compound is handled for in vitro assays and influences its in vivo absorption.

-

Aqueous Solubility: A reported experimental value is >32.7 µg/mL at pH 7.4.[7] This indicates low aqueous solubility, which is expected for a largely aromatic, moderately polar molecule.

-

Organic Solvents: The compound is expected to have good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and moderate solubility in alcohols like methanol and ethanol. It is likely poorly soluble in nonpolar solvents such as hexanes.

Protocol: Shake-Flask Method for Thermodynamic Solubility

This is the gold-standard method for determining equilibrium solubility.

-

Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., phosphate-buffered saline for aqueous solubility) in a glass vial. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is used for this purpose.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

-

Quantification: Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated analytical method, such as HPLC-UV or LC-MS.

-

Calculation: The solubility is calculated from the measured concentration in the supernatant.

Synthesis and Solid-State Characterization

The physical properties of the final compound are intrinsically linked to its synthesis and purification. A common and efficient synthetic route involves the condensation of an anthranilamide derivative with an oxalate or cyanoformate ester.[9][13]

Caption: A common synthetic pathway to this compound.

Crystallography and Polymorphism

While a specific crystal structure for this exact compound is not publicly available in the search results, the definitive method for its determination is Single-Crystal X-ray Diffraction .

Expert Insight: For pharmaceutical development, identifying potential polymorphs (different crystal forms of the same molecule) is critical. Polymorphs can have different melting points, solubilities, and dissolution rates, all of which can impact a drug's efficacy and stability. A full polymorphic screen is a standard part of preclinical development for any lead compound.

Workflow: Single-Crystal X-ray Diffraction

Caption: Standard workflow for determining a molecule's 3D structure.

Conclusion

This compound is more than a catalog chemical; it is a versatile platform for chemical innovation. Its physical properties—a high melting point indicative of a stable crystal lattice, characteristic spectroscopic signatures for unambiguous identification, and low aqueous solubility that necessitates careful formulation strategies—are defining features that every researcher must understand and manage. The protocols and data presented in this guide serve as a foundational resource for the effective synthesis, purification, characterization, and application of this important heterocyclic building block.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135437466, Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate. Retrieved from [Link]

-

Paquet, T., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Moloney, D., et al. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. Molbank. Retrieved from [Link]

-

NIST. (n.d.). 4-Quinazolone, 2-ethyl-3-methyl. In NIST Chemistry WebBook. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 710825, Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. Retrieved from [Link]

-

Asadi, M., et al. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

-

Hashem, H. E. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. ResearchGate. Retrieved from [Link]

-

Kumar, A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

IntechOpen. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. Retrieved from [Link]

-

Reva, I., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Retrieved from [Link]

-

Alafeefy, A. M., & Al-Abdullah, E. S. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal. Retrieved from [Link]

-

Kim, H., et al. (2022). Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. Molecules. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 29113-33-5 | TCI AMERICA [tcichemicals.com]

- 5. jk-sci.com [jk-sci.com]

- 6. chiralen.com [chiralen.com]

- 7. Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate | C11H10N2O3 | CID 135437466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound , >98.0%(T)(HPLC) , 29113-33-5 - CookeChem [cookechem.com]

- 9. This compound | 29113-33-5 [chemicalbook.com]

- 10. This compound | 29113-33-5 [amp.chemicalbook.com]

- 11. This compound(29113-33-5) 1H NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Ethyl 4-quinazolone-2-carboxylate molecular weight and formula

An In-depth Technical Guide to Ethyl 4-quinazolone-2-carboxylate: Synthesis, Characterization, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal heterocyclic compound. We will delve into its fundamental physicochemical properties, outline a robust synthetic pathway with mechanistic insights, detail methods for its characterization, and survey its expansive applications as a privileged scaffold in pharmaceutical and agrochemical research. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their work.

Core Molecular Attributes and Physicochemical Properties

This compound, also known by its IUPAC name ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate, is a foundational building block in synthetic organic chemistry.[1][2] Its structure features a bicyclic quinazolinone core, which is a common motif in a vast array of biologically active compounds.[3][4][5] The ester functional group at the 2-position provides a reactive handle for further molecular elaboration, making it an exceptionally valuable intermediate for creating diverse chemical libraries.

The key physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀N₂O₃ | [1][2][6] |

| Molecular Weight | 218.21 g/mol | [1][2][6] |

| CAS Number | 29113-33-5 | [1][2][7] |

| Appearance | White to off-white powder or crystalline solid | [2][8] |

| Melting Point | 189-195 °C | [2][9] |

| Purity (Typical) | ≥97% | |

| Synonyms | Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate, 4-Quinazolone-2-carboxylic acid ethyl ester | [1][2] |

Synthesis Pathway and Mechanistic Rationale

The construction of the quinazolinone scaffold is a well-established process in organic chemistry. A common and efficient method involves the cyclocondensation of an anthranilic acid derivative with a suitable C1 synthon. For this compound, the reaction of an anthranilate with ethyl cyanoformate provides a direct and high-yielding route.[10]

Experimental Protocol: Synthesis via Cyclocondensation

This protocol describes a general procedure for the synthesis of substituted Ethyl 4-quinazolone-2-carboxylates, which can be adapted for specific derivatives.

Step 1: Reaction Setup

-

To a solution of the appropriate anthranilic acid derivative (1.0 eq) in a suitable solvent such as dioxane, add ethyl cyanoformate (1.1 eq).

-

The choice of an acid catalyst, such as HCl, is often employed to facilitate the reaction.[10]

Step 2: Cyclization

-

Heat the resulting mixture under reflux (typically 80-100 °C) for several hours (e.g., 3-6 hours).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Isolation and Purification

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a solvent like ethanol or by column chromatography on silica gel, to afford the pure this compound.

Causality and Mechanistic Insight

The expertise in this synthesis lies in understanding the reaction mechanism, which ensures proper execution and optimization. The process begins with the nucleophilic attack of the amino group of the anthranilic acid on the electrophilic carbon of the nitrile in ethyl cyanoformate. This is followed by an intramolecular cyclization where the carboxyl group attacks the newly formed imine, leading to a dehydrative aromatization that forms the stable quinazolinone ring system. The acid catalyst protonates the nitrile, increasing its electrophilicity and accelerating the initial nucleophilic attack.

Caption: General workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. The trustworthiness of any subsequent biological data relies on this rigorous characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzo-fused ring (typically in the δ 7.5-8.5 ppm region). The ethyl ester group will present as a quartet (CH₂) around δ 4.5 ppm and a triplet (CH₃) around δ 1.4 ppm. A broad singlet for the N-H proton is also expected.

-

¹³C NMR Spectroscopy: The carbon spectrum will show signals for the carbonyl carbons of the ester and the quinazolone ring (δ 160-170 ppm), along with distinct signals for the aromatic and aliphatic carbons.

-

Mass Spectrometry: Electrospray ionization (ESI-MS) will show a prominent peak for the protonated molecule [M+H]⁺ at m/z 219.07, confirming the molecular weight.[1]

-

Infrared (IR) Spectroscopy: Key vibrational bands will include C=O stretching for the ketone and ester groups (around 1680-1740 cm⁻¹) and N-H stretching (around 3200-3400 cm⁻¹).

Applications in Drug Discovery and Agrochemicals

The quinazolinone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets.[4][11] Consequently, this compound serves as a critical starting material for developing novel therapeutic and agrochemical agents.

-

Pharmaceutical Development: This compound is a key intermediate in the synthesis of drugs with diverse activities, including anti-inflammatory, analgesic, anticancer, antibacterial, antifungal, and antimalarial properties.[2][5][12][13] Its derivatives have shown promise in oncology and neurology research.[2]

-

Agrochemical Chemistry: It is utilized in creating new pesticides and herbicides, where the quinazolinone core contributes to the molecule's efficacy in crop protection.[2][13]

-

Biochemical Research: Researchers use this molecule to synthesize probes for enzyme inhibition and receptor binding studies, which helps in elucidating biological pathways and identifying new therapeutic targets.[2]

-

Materials Science: The rigid, planar structure of the quinazolinone core is being explored for the development of advanced polymers and coatings with specific thermal or mechanical properties.[2]

Caption: Diverse applications derived from the this compound scaffold.

Conclusion

This compound is more than just a chemical compound; it is a gateway to molecular innovation. Its straightforward synthesis, versatile reactivity, and the proven biological significance of its derivatives make it an indispensable tool for scientists in both academic and industrial settings. This guide has provided a comprehensive overview of its properties, synthesis, and applications, underscoring its foundational role in the ongoing quest for novel drugs and advanced materials.

References

-

PubChem. Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate. National Center for Biotechnology Information. [Link]

-

(PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. [Link]

-

BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. [Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC, NIH. [Link]

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

-

This compound. Pharmaffiliates. [Link]

-

Recent advances in the biological activity of quinazoline. ResearchGate. [Link]

-

4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. PMC. [Link]

-

Synthesis of substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles. PubMed. [Link]

-

One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. ACS Publications. [Link]

-

Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. ACS Publications. [Link]

Sources

- 1. Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate | C11H10N2O3 | CID 135437466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate [cymitquimica.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound | 29113-33-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. This compound | 29113-33-5 [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Ethyl 4-quinazolone-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the key spectroscopic techniques used to characterize Ethyl 4-quinazolone-2-carboxylate, a significant heterocyclic compound in medicinal chemistry and drug discovery.[1][2][3] While a complete, publicly available dataset of its spectra is not readily accessible, this document outlines the standard experimental protocols and provides a detailed interpretation of the expected spectroscopic data based on the well-established characteristics of the quinazolinone scaffold and related derivatives.

Introduction to this compound

This compound (CAS No: 29113-33-5) is a quinazoline derivative with a molecular formula of C₁₁H₁₀N₂O₃ and a molecular weight of 218.21 g/mol .[2][4] Quinazolinone-based structures are of significant interest in pharmaceutical development due to their wide range of biological activities.[1] The structural elucidation and purity assessment of this compound are critically dependent on modern spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide delves into the principles, methodologies, and expected data for each of these techniques as applied to this compound.

Below is the chemical structure of this compound:

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), in a clean NMR tube.

-

Use a vortex mixer or sonication to ensure the sample is fully dissolved.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

-

NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is usually performed to simplify the spectrum and enhance the signal of carbon atoms.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the quinazolinone ring system and the protons of the ethyl ester group. The following table outlines the predicted chemical shifts (δ) in ppm, multiplicity, and coupling constants (J) in Hertz.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| NH | ~12.5 | Singlet (broad) | - | 1H |

| Ar-H (position 5) | ~8.2 | Doublet | ~8.0 | 1H |

| Ar-H (position 7) | ~7.9 | Triplet | ~7.5 | 1H |

| Ar-H (position 8) | ~7.7 | Doublet | ~8.0 | 1H |

| Ar-H (position 6) | ~7.5 | Triplet | ~7.5 | 1H |

| -O-CH₂- | ~4.4 | Quartet | ~7.1 | 2H |

| -CH₃ | ~1.4 | Triplet | ~7.1 | 3H |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Region (7.5-8.2 ppm): The four protons on the benzene ring of the quinazolinone core are expected to appear in this region as a complex pattern of doublets and triplets, characteristic of a substituted benzene ring. The downfield shift of the proton at position 5 is due to the deshielding effect of the neighboring carbonyl group.

-

Amide Proton (~12.5 ppm): The N-H proton of the quinazolinone ring is expected to be a broad singlet at a significantly downfield chemical shift due to hydrogen bonding and the acidic nature of this proton.

-

Ethyl Ester Group (1.4 and 4.4 ppm): The ethyl group will present as a characteristic quartet for the methylene protons (-O-CH₂-) and a triplet for the methyl protons (-CH₃). The splitting pattern (quartet and triplet) and the 3:2 integration ratio are definitive for an ethyl group. The methylene protons are deshielded by the adjacent oxygen atom, hence their downfield chemical shift.

Expected ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show 11 distinct signals corresponding to the 11 carbon atoms in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (ester) | ~165 |

| C=O (amide) | ~162 |

| C2 | ~148 |

| C4 | ~146 |

| C8a | ~140 |

| C7 | ~135 |

| C5 | ~128 |

| C6 | ~127 |

| C4a | ~122 |

| -O-CH₂- | ~62 |

| -CH₃ | ~14 |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbons (160-170 ppm): Two distinct signals are expected in the downfield region for the ester and amide carbonyl carbons.

-

Aromatic and Heterocyclic Carbons (120-150 ppm): The carbon atoms of the quinazolinone ring system will resonate in this region. The exact assignment can be complex and may require 2D NMR techniques like HSQC and HMBC for confirmation.

-

Aliphatic Carbons (10-70 ppm): The methylene (-O-CH₂-) and methyl (-CH₃) carbons of the ethyl group will appear in the upfield region of the spectrum. The carbon attached to the oxygen will be more deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR

For a solid sample like this compound, the spectrum can be obtained using the following methods:

-

Potassium Bromide (KBr) Pellet: A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, translucent pellet.

-

Attenuated Total Reflectance (ATR): The solid sample is placed directly onto the ATR crystal. This method requires minimal sample preparation.

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Expected IR Spectral Data

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200-3000 | Medium, broad |

| C-H Stretch (aromatic) | 3100-3000 | Medium |

| C-H Stretch (aliphatic) | 3000-2850 | Medium |

| C=O Stretch (amide) | ~1680 | Strong |

| C=O Stretch (ester) | ~1730 | Strong |

| C=N Stretch | ~1610 | Medium |

| C=C Stretch (aromatic) | 1600-1450 | Medium-Strong |

| C-O Stretch | 1300-1000 | Strong |

Interpretation of the IR Spectrum

-

N-H Stretching: A broad absorption band in the region of 3200-3000 cm⁻¹ is characteristic of the N-H group in the quinazolinone ring, with broadening due to hydrogen bonding.

-

C=O Stretching: Two strong, distinct absorption bands are expected for the two carbonyl groups. The ester carbonyl will typically appear at a higher wavenumber (~1730 cm⁻¹) than the amide carbonyl (~1680 cm⁻¹).

-

C=N and C=C Stretching: Absorptions in the 1610-1450 cm⁻¹ region correspond to the stretching vibrations of the C=N and C=C bonds within the heterocyclic and aromatic rings.

-

C-O Stretching: A strong band in the 1300-1000 cm⁻¹ region will be present due to the C-O stretching of the ester group.

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: MS

-

Ionization Method: Electron Ionization (EI) is a common technique for small organic molecules. Electrospray Ionization (ESI) is another suitable method, which is a softer ionization technique.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).

-

Sample Introduction: The sample can be introduced directly into the ion source or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

Expected Mass Spectral Data

-

Molecular Ion Peak (M⁺): The molecular weight of this compound is 218.21. Therefore, the molecular ion peak is expected at m/z = 218.

-

Major Fragment Ions: Fragmentation of the molecular ion can provide valuable structural information. Key expected fragmentations include:

-

Loss of the ethoxy group (-OCH₂CH₃): m/z = 173

-

Loss of the ethyl group (-CH₂CH₃): m/z = 189

-

Loss of carbon monoxide (-CO) from the quinazolinone ring.

-

The following diagram illustrates a plausible fragmentation pathway:

Caption: Plausible Mass Spectrometry Fragmentation Pathway.

Interpretation of the Mass Spectrum

-

The presence of the molecular ion peak at m/z 218 confirms the molecular weight of the compound.

-

The fragmentation pattern, particularly the loss of the ethoxy radical (m/z 173), is a strong indicator of the presence of an ethyl ester.

-

Other observed fragments can be rationalized based on the known fragmentation behavior of quinazolinone and ester functionalities, further corroborating the proposed structure.

Conclusion

The comprehensive analysis using NMR, IR, and Mass Spectrometry provides a robust framework for the structural confirmation and characterization of this compound. While the actual spectra for this specific compound are not widely published, the expected data, derived from the established principles of spectroscopy and analysis of related compounds, offer a reliable guide for researchers. These spectroscopic techniques, when used in concert, provide unambiguous evidence for the molecular structure, ensuring the identity and purity of this important scaffold in drug discovery and development.

References

-

MDPI. Ethyl 4H-Pyran-4-one-2-carboxylate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 135437466, Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate. [Link]

-

Pharmaffiliates. This compound | CAS No : 29113-33-5. [Link]

-

Semantic Scholar. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. [Link]

-

Supporting Information. General procedure for the preparation of 1-18. [Link]

-

NIST. 4-Quinazolone, 2-ethyl-3-methyl. [Link]

-

ACS Publications. Discovery and Structure−Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. [Link]

Sources

The Quinazolone Core: A Technical Guide to its Discovery, Synthesis, and Enduring Legacy in Medicinal Chemistry

Introduction: The Privileged Scaffold

Within the vast and intricate world of heterocyclic chemistry, the quinazolone scaffold holds a place of distinction. This bicyclic system, composed of a benzene ring fused to a pyrimidine ring, is recognized by medicinal chemists as a "privileged structure." This designation is not arbitrary; it reflects the recurring appearance of the quinazolone core in a multitude of biologically active compounds, from naturally occurring alkaloids to blockbuster synthetic drugs.[1][2] Its remarkable stability, coupled with the synthetic accessibility to a diverse array of derivatives, has made it a cornerstone in the development of therapeutics targeting a wide spectrum of diseases, including cancer, microbial infections, and central nervous system disorders.[2][3][4][5]

This in-depth technical guide provides a comprehensive journey through the history and discovery of quinazolone compounds. We will explore the seminal synthetic methodologies that first brought this scaffold to light, trace the evolution of these techniques to modern, more efficient protocols, and examine the pivotal role quinazolones have played in drug discovery, exemplified by the notorious yet chemically significant compound, methaqualone. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemistry and enduring legacy of this remarkable heterocyclic system.

Part 1: The Dawn of Quinazolone Chemistry: Foundational Syntheses

The story of the quinazolone ring begins in the latter half of the 19th century, a period of fervent exploration in organic synthesis. The initial forays into this chemical class laid the groundwork for over a century of innovation.

The Pioneering Discovery: Griess Synthesis (1869)

The first documented synthesis of a quinazolone derivative is credited to Peter Griess in 1869.[3][6] His work involved the reaction of cyanogen with anthranilic acid, which yielded 2-cyano-3,4-dihydro-4-oxoquinazoline.[3] While this initial method is of significant historical importance, its utility was limited. A more practical approach was later developed which involved the condensation of anthranilic acid and cyanide in ethanol to produce 2-ethoxy-4(3H)-quinazolinone. This intermediate could then be converted to 2-amino-4(3H)-quinazolinone by reacting with ammonia, or to 2,4 (1H,3H)-quinazolinedione with the addition of water.[2][7]

Experimental Protocol: A Representative Griess Synthesis

Objective: To synthesize 2,4 (1H,3H)-quinazolinedione from anthranilic acid.

Step 1: Formation of the Intermediate.

-

In a well-ventilated fume hood, dissolve anthranilic acid in ethanol.

-

Carefully add a source of cyanide (e.g., potassium cyanide) to the solution.

-

Stir the reaction mixture at room temperature, monitoring the progress by thin-layer chromatography (TLC).

Step 2: Hydrolysis to the Dione.

-

Once the formation of the 2-ethoxy-4(3H)-quinazolinone intermediate is complete, carefully add water to the reaction mixture.

-

Heat the mixture to reflux to facilitate the hydrolysis of the ethoxy group.

-

Upon cooling, the 2,4 (1H,3H)-quinazolinedione will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

The Niementowski Quinazolinone Synthesis: A Versatile Workhorse

A significant leap forward in quinazolone synthesis came with the work of Stefan Niementowski. The Niementowski quinazolinone synthesis is a robust and versatile method that involves the thermal condensation of an anthranilic acid with an amide.[1][8][9] This reaction, typically carried out at elevated temperatures (130–150°C), proceeds through the formation of an N-acylanthranilic acid intermediate, which then undergoes cyclization with the elimination of water to form the quinazolinone ring.[1]

The true power of the Niementowski synthesis lies in its adaptability. By employing substituted anthranilic acids and various amides, a wide array of derivatives can be readily prepared, making it an invaluable tool for structure-activity relationship (SAR) studies in drug discovery.[1] A common variation involves the use of formamide to produce the parent quinazolin-4(3H)-one.[1]

Caption: A generalized workflow for the Niementowski quinazolinone synthesis.

Experimental Protocol: Classical Niementowski Synthesis of 2-Methyl-4(3H)-quinazolinone

Objective: To synthesize 2-methyl-4(3H)-quinazolinone from anthranilic acid and acetamide.

Step 1: Reaction Setup.

-

In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid and an excess of acetamide.

-

Heat the reaction mixture in an oil bath to a temperature of 140-150°C.

Step 2: Reaction Monitoring.

-

Maintain the reaction at this temperature for several hours, monitoring the progress by TLC. The reaction is complete when the starting material is no longer detectable.

Step 3: Workup and Isolation.

-

Allow the reaction mixture to cool to room temperature.

-

Add a suitable solvent, such as ethyl acetate, to dissolve the crude product.

-

Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted anthranilic acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 4: Purification.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-methyl-4(3H)-quinazolinone.

Part 2: The Rise of Methaqualone: A Case Study in Bioactivity and Societal Impact